molecular formula C6H7ClN2O2 B563352 (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid CAS No. 17561-27-2

(2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid

Cat. No. B563352
CAS RN: 17561-27-2
M. Wt: 174.584
InChI Key: JZLQYMHAXPPICX-RXMQYKEDSA-N
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Description

(2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid, also known as 2-chloro-N-((1H-imidazol-5-yl)methyl) propionic acid, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of many biologically active compounds, such as drugs and pesticides. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

Antimicrobial Properties in Food Preservation

®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid: has been studied for its antimicrobial properties, which are particularly useful in food preservation. The compound can be utilized in fermentation processes where it may help inhibit the growth of foodborne pathogens such as Escherichia coli , Klebsiella pneumoniae , and Staphylococcus aureus . This application is crucial for enhancing the microbiological safety of food products.

Animal Nutrition and Health

In the field of animal science, this compound has shown potential as a precursor for glucose synthesis, which is vital for animal nutrition. It can be metabolized and absorbed by animals and may play a role in alleviating negative energy balance and hypocalcemia in dairy cows, especially during the perinatal period . This application is significant for improving the health and milk production of dairy cows.

Biotechnological Synthesis

The biotechnological synthesis of ®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is an area of growing interest. The compound can be produced through fermentation, offering an environmentally friendly alternative to the petrochemical route. This method of production is not only sustainable but also allows for the generation of added-value bioproducts .

Antimicrobial Efficacy in Medical Applications

The antimicrobial efficacy of this compound extends to medical applications, where it can be used to combat infections caused by various bacteria. Its ability to produce organic acids and biomass during fermentation can be harnessed to create treatments that have a strong and specific activity against certain pathogens .

Mold Inhibition in Feed

®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid: serves as a mold inhibitor in animal feed. It can be hydrolyzed into propionic acid and calcium in the rumen, providing a safe and effective way to prevent mycotoxin production in feed on hot weather days .

Rumen Development in Calves

The compound’s role in rumen development is another promising application. It can regulate rumen development in calves, which is essential for their growth and overall health. This application is particularly beneficial in the early stages of a calf’s life, where proper nutrition and development are critical .

Chemical Synthesis

In chemical synthesis, ®-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can be used as a building block for various chemical reactions. It can be employed to produce different esters and derivatives, which have applications in pharmaceuticals and other industries .

properties

IUPAC Name

(2R)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQYMHAXPPICX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652516
Record name (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17561-27-2
Record name (αR)-α-Chloro-1H-imidazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17561-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Chloro-3-(1H-imidazol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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